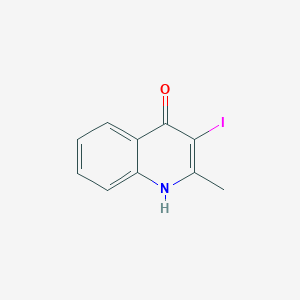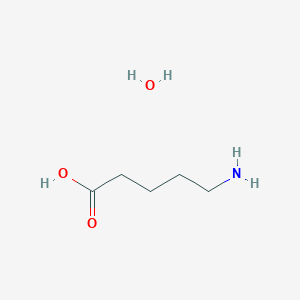
Maltooctaose
説明
Maltooctaose is a homooligosaccharide that consists of glucose molecules linked by α-1,4 glycosidic bonds . It is used in research, biochemical enzyme assays, and in vitro diagnostic analysis . The molecular formula of this compound is C48H82O41 and its molecular weight is 1315.14 g/mol .
Synthesis Analysis
This compound can be produced by certain enzymes such as Pyrococcus furiosus thermostable amylase . In one study, the crystal structure of the this compound-bound branching enzyme from Escherichia coli was reported . This enzyme identifies multiple malto-oligosaccharide binding sites, which suggests a mechanism for donor chain specificity .
Molecular Structure Analysis
The molecular structure of this compound involves glucose units linked by α-1,4 glycosidic linkages . The structure of the this compound-bound branching enzyme from E. coli has been determined through crystallography . This structure reveals multiple malto-oligosaccharide binding sites .
Chemical Reactions Analysis
This compound undergoes enzymatic reactions involving branching enzymes . These enzymes catalyze the formation of α-1,6-linkages, which are critical in defining the structure, density, and relative bioavailability of the storage polysaccharide .
Physical And Chemical Properties Analysis
It is stable for more than 2 years under recommended storage conditions . This compound has unique properties and important industrial applications .
科学的研究の応用
Enzymatic Synthesis of Maltooctaose
Research has demonstrated the enzymatic preparation of this compound through the cyclodextrin ring-opening reaction catalyzed by an amylolytic enzyme from Pyrococcus furiosus. This process allows for the high-efficiency synthesis of specific-length maltooligosaccharides, including this compound, with high purity, indicating potential applications in the synthesis of complex carbohydrates for research and industrial uses (Yang et al., 2006).
Aroma Encapsulation
This compound has been evaluated as an encapsulating agent for aroma compounds, showing superior performance in retaining aroma compounds during storage compared to other maltodextrins. This suggests that this compound could be an excellent material for flavor encapsulation in the food industry, offering a way to enhance the stability and longevity of flavors in various food products (Min et al., 2010).
Novel Enzymatic Properties
The novel enzymatic properties of the debranching enzyme from Nostoc punctiforme (NPDE) have been utilized to produce a this compound-rich mixture from starch. This process highlights the potential of specific enzymes in producing high-value carbohydrates like this compound from readily available materials like starch, which could have applications in food science and biotechnology (Choi et al., 2009).
作用機序
Target of Action
Maltooctaose, a specific-length maltooligosaccharide, primarily targets the branching enzyme in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of glycogen, the primary storage polysaccharide in bacteria and animals .
Mode of Action
The interaction of this compound with the branching enzyme is complex. The crystal structure of the this compound-bound branching enzyme identifies twelve oligosaccharide binding sites . These sites are responsible for the specificity of branching enzymes, which define the length of branches in the glycogen structure . The structure suggests a possible mechanism for transfer chain specificity involving some of these surface binding sites .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the glycogen biosynthesis pathway. Glycogen is a glucose polymer linked by α-1,4 glucose linkages and branched via α-1,6-linkages . The branching enzyme, which this compound targets, catalyzes the formation of these α-1,6-linkages . The length and dispensation of these branches are critical in defining the structure, density, and relative bioavailability of the storage polysaccharide .
Result of Action
The result of this compound’s action is the modulation of the structure of glycogen. By interacting with the branching enzyme, this compound influences the length of the branches in the glycogen structure . This can affect the density and bioavailability of the storage polysaccharide .
Safety and Hazards
将来の方向性
Maltooctaose and other maltooligosaccharides have physiological functions and are commonly used as ingredients in nutritional products and functional foods . Many researchers have investigated the potential applications of these substances and their derivatives in the pharmaceutical industry . Future trends in the production of maltooligosaccharides involve the use of immobilized biocatalysts and downstream processes .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJILUJOOCOSRO-DGMDHIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Maltooctaose?
A1: this compound is a linear oligosaccharide composed of eight glucose units linked by α-(1→4) glycosidic bonds. It's a product of starch hydrolysis and serves as a building block in various biological and industrial applications.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C48H82O41, and its molecular weight is 1154.1 g/mol.
Q3: How does this compound interact with enzymes like α-amylase?
A3: α-amylase hydrolyzes α-(1→4) glycosidic linkages in starch. While it can hydrolyze this compound, studies have shown that its activity is weaker compared to longer maltooligosaccharides. [] Bacillus circulans F-2 α-amylase, for instance, exhibits weak hydrolysis of this compound compared to other maltooligosaccharides like maltotetraose. []
Q4: What are some examples of enzymes that specifically produce this compound from starch?
A4: Several enzymes can be used for this compound production. One method involves using cyclomaltodextrin glucanotransferase (CGTase) to produce cyclodextrins from starch, followed by treatment with cyclomaltodextrinase to open the cyclodextrin ring and yield this compound. [] Another approach utilizes the debranching enzyme from Nostoc punctiforme (NPDE). This enzyme hydrolyzes α-1,6-glycosidic linkages in starch followed by sequential hydrolysis of α-1,4-glycosidic linkages. NPDE exhibits a unique preference for hydrolyzing branched chains and α-1,4-linkages in maltooligosaccharides with a DP greater than 8, leading to the accumulation of this compound. []
Q5: How does the chain length of maltooligosaccharides affect their interaction with Cyclodextrin glycosyltransferase (CGTase)?
A5: CGTase exhibits a preference for transferring maltohexaosyl groups to acceptors like maltose, leading to the efficient production of this compound. [] The enzyme recognizes the terminal six glucose units at the non-reducing end of α-(1,4)-glucans. [] As the chain length of the maltooligosaccharide increases beyond six glucose units, the efficiency of CGTase-mediated transfer decreases. []
Q6: Can this compound be used as a substrate for glycogen synthesis?
A6: Yes, this compound can serve as a substrate for enzymatic glycogen synthesis. In a study, researchers utilized this compound as a starting material for the one-step synthesis of glycogen-type polysaccharides using a branching enzyme. []
Q7: What is the role of this compound in understanding the structure and function of branching enzymes?
A7: this compound has been instrumental in elucidating the structure and function of branching enzymes. Crystallographic studies of Escherichia coli branching enzyme complexed with this compound have provided valuable insights into the enzyme's active site and substrate binding mechanisms. [] These studies identified twelve oligosaccharide binding sites on the enzyme and suggested a potential mechanism for transfer chain specificity, highlighting the importance of this compound as a tool for studying these enzymes. []
Q8: How does this compound contribute to the study of glycogen synthase?
A8: this compound is a valuable tool in investigating glycogen synthase activity and specificity. Studies employing this compound as a substrate have demonstrated that the enzyme relies on multiple glycogen-binding sites for efficient catalysis. [] Mutations affecting these binding sites, particularly those involved in a "toehold mechanism" for glycogen binding, significantly reduce the enzyme's catalytic efficiency towards glycogen while having minimal impact on its ability to utilize this compound. [] These findings highlight the distinct mechanisms involved in glycogen synthase's interaction with glycogen and shorter maltooligosaccharides like this compound.
Q9: Can this compound be used as a chiral stationary phase in gas chromatography?
A9: Yes, derivatives of this compound, such as octakis[(3-O,-4″O)-butanoyl-(1′-O,2,6-di-O)-n-pentyl]this compound, have been successfully employed as chiral stationary phases for enantioselective gas chromatography. [] This application stems from the chirality of this compound and its ability to selectively interact with enantiomers, enabling their separation.
Q10: How does this compound contribute to aroma encapsulation?
A10: Maltoheptaose and this compound have shown superior performance as aroma-encapsulating agents. [, ] Although the specific mechanisms require further investigation, these longer-chain maltooligosaccharides may offer enhanced encapsulation capabilities due to their increased size and potential for forming more stable complexes with aroma compounds.
Q11: How is this compound detected and quantified?
A11: Various methods are available for this compound analysis. High-performance liquid chromatography (HPLC) coupled with suitable detectors is commonly used for the separation and quantification of maltooligosaccharides, including this compound. [, ] Another method involves converting maltooligosaccharides to their corresponding 4-nitrophenylhydrazones, which can be separated by paper chromatography and quantified spectrophotometrically after elution. [] Additionally, mass spectrometry techniques like matrix-assisted laser desorption/ionization (MALDI) are employed for the identification and characterization of this compound. []
Q12: Are there any known applications of this compound in drug discovery or pharmaceutical research?
A12: While specific drug development applications of this compound are limited in the provided research, its derivatives, particularly acarviosyl-maltooligosaccharides, show potential as inhibitors of glycoside hydrolases. [] These acarbose derivatives, synthesized enzymatically using this compound, may offer new avenues for developing therapeutic agents targeting diseases associated with carbohydrate metabolism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3042661.png)
![1-[2-(4-Chlorophenyl)sulfonylethylsulfonyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042666.png)

![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-(propylsulfonyl)acrylonitrile](/img/structure/B3042670.png)
![N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042671.png)


![O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate](/img/structure/B3042675.png)
![N1-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)-3-bromopropanamide](/img/structure/B3042676.png)
![3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B3042677.png)
![N1-[2-(trifluoromethyl)phenyl]-2-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042678.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[[5-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3042679.png)
![3-[[3-(3-chloro-2-fluoroanilino)-3-oxopropyl]disulfanyl]-N-(3-chloro-2-fluorophenyl)propanamide](/img/structure/B3042681.png)
![3-[2-(Benzenesulfonyl)ethylsulfanyl]-5-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-1,2,4-triazole](/img/structure/B3042682.png)